Product packaging for Alloxantin(Cat. No.:CAS No. 76-24-4)

Alloxantin

Cat. No.: B145670
CAS No.: 76-24-4
M. Wt: 286.16 g/mol
InChI Key: IWDDXZKCDHOOSF-UHFFFAOYSA-N
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Description

Alloxantin (C₈H₄N₄O₇·3H₂O) is a crystalline compound formed by the reversible association of alloxan (C₄H₂N₂O₄) and dialuric acid (C₄H₄N₂O₄) . It serves as a redox intermediate in the equilibrium between these two compounds, analogous to quinhydrone in the hydroquinone-quinone system . This compound is synthesized via oxidation of uric acid with nitric acid or by partial reduction of alloxan using hydrogen sulfide . Industrially, it is a precursor for alloxan monohydrate, a compound used to induce diabetes in laboratory rodents .

This compound’s biological significance stems from its role in inhibiting glucokinase, a key enzyme in glucose metabolism, with a half-maximal inhibitory concentration (IC₅₀) of 5 ± 0 μM in liver cells . This activity contributes to pancreatic β-cell toxicity, mirroring the diabetogenic effects of its parent compound, alloxan .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O8 B145670 Alloxantin CAS No. 76-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDXZKCDHOOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058795
Record name [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy-
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Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER
Record name ALLOXANTIN
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Color/Form

RHOMBIC PRISMS (WATER+2)

CAS No.

76-24-4
Record name Alloxantin
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alloxantin can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of uric acid or alloxan, followed by appropriate reduction steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Alloxantin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium chlorate.

    Reducing Agents: Hydrogen sulfide, stannous chloride.

    Reaction Conditions: Typically, these reactions are carried out in aqueous solutions under controlled temperature and pH conditions.

Major Products:

    Alloxan: Formed through oxidation.

    Dialuric Acid: Formed through reduction.

Scientific Research Applications

Antioxidant Properties

Alloxantin exhibits strong free radical scavenging capabilities, making it a candidate for research into oxidative stress-related diseases. Its ability to protect cells from damage caused by reactive oxygen species (ROS) positions it as a potential therapeutic agent in conditions such as:

  • Neurodegenerative Diseases : Studies suggest that this compound can mitigate neuronal damage associated with diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Diseases : Its antioxidant properties may help reduce oxidative stress in cardiovascular tissues.

Case Study : In vitro studies demonstrated that this compound significantly reduced ROS levels in neuronal cell lines exposed to oxidative stress, indicating its protective role against neurotoxicity .

Enzyme Inhibition

This compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is particularly relevant for:

  • Gout Research : By inhibiting xanthine oxidase, this compound may help manage uric acid levels in gout patients.
  • Cancer Research : this compound's modulation of protein kinase C activity has implications for cancer cell signaling pathways.

Data Table 1: Enzyme Inhibition Studies

EnzymeInhibitorEffect on ActivityReference
Xanthine OxidaseThis compoundSignificant inhibition
Protein Kinase CThis compoundModulation of activity

Diabetes Research

This compound has been investigated for its role in diabetes induction and management. It has shown potential in:

  • Inducing Diabetes-like Conditions : In laboratory settings, this compound can induce hemolysis and affect calcium metabolism in pancreatic beta cells.
  • Therapeutic Potential : Its antioxidant properties may help alleviate complications associated with diabetes.

Case Study : Research indicated that this compound treatment improved glucose tolerance in diabetic rodent models by enhancing insulin sensitivity .

Anti-inflammatory Properties

Recent studies have suggested that this compound possesses anti-inflammatory effects, which could be beneficial for managing conditions such as:

  • Arthritis
  • Inflammatory Bowel Disease

Data Table 2: Anti-inflammatory Effects of this compound

ConditionEffect ObservedReference
ArthritisReduced cytokine production
Inflammatory Bowel DiseaseSuppression of inflammatory mediators

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Alloxan

  • Structure : C₄H₂N₂O₄ (cyclic diketone derivative of pyrimidine).
  • Biological Activity : Inhibits glucokinase at IC₅₀ = 50 μM , 10-fold less potent than alloxantin. Induces diabetes via β-cell toxicity by generating reactive oxygen species (ROS) .
  • Redox Behavior : Oxidizes to this compound in the presence of reducing agents like dialuric acid .

Dialuric Acid

  • Structure : C₄H₄N₂O₄ (reduced form of alloxan).
  • Biological Activity: Exhibits stronger hemolytic activity (2× alloxan) in tocopherol-deficient systems .
  • Redox Behavior : Rapidly oxidizes to alloxan in solution, forming this compound as an intermediate .

Quinhydrone

  • Structure: A 1:1 complex of hydroquinone and quinone.
  • Comparison: Functions as a redox mediator similar to this compound but in aromatic systems.

Barbituric Acid and Pyrimidine Derivatives

  • Structure : Pyrimidine-based compounds (e.g., barbituric acid, violuric acid).
  • This highlights the unique requirement of this compound’s diketone and hydroxyl groups for enzyme interaction.

Comparative Data Table

Property This compound Alloxan Dialuric Acid Quinhydrone
Molecular Formula C₈H₄N₄O₇·3H₂O C₄H₂N₂O₄ C₄H₄N₂O₄ C₁₂H₁₀O₄
Glucokinase IC₅₀ 5 ± 0 μM 50 μM No inhibition N/A
Hemolytic Activity Moderate Moderate High (2× alloxan) N/A
Redox Role Intermediate in alloxan-dialuric acid equilibrium Oxidizing agent Reducing agent Mediates hydroquinone-quinone equilibrium
Synthesis From uric acid + HNO₃ Oxidation of this compound Reduction of alloxan Mixing hydroquinone + quinone

Key Research Findings

Enzyme Inhibition : this compound’s glucokinase inhibition is 10-fold more potent than alloxan, likely due to its stabilized redox-active structure .

Hemolysis Mechanism : this compound and dialuric acid induce hemolysis via ROS generation, mitigated by tocopherol (vitamin E) .

Electrochemical Behavior : this compound’s cathode discharge capacity (theoretical 225 mAh/g) is lower than quinhydrone (496 mAh/g), reflecting its less efficient electron transfer .

Biological Activity

Alloxantin, a derivative of alloxan, has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is chemically represented as C₈H₆N₄O₈. Its structure allows it to interact with various biological targets, contributing to its significant biological activity.

Antimicrobial Activity

Antifungal and Bactericidal Effects
this compound exhibits notable antifungal properties. A study indicated that a concentration of 60 ppm of this compound effectively inhibited the growth of Fusarium oxysporum, Fusarium roseum, and Rhizopus species, showcasing its potential as a fungicide . Additionally, it has been reported to possess bactericidal activity against several pathogenic bacteria.

MicroorganismInhibition Concentration (ppm)
Fusarium oxysporum60
Fusarium roseum60
Rhizopus60

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit various pro-inflammatory cytokines and pathways, which may provide therapeutic benefits in conditions characterized by inflammation. The mechanism involves the modulation of signaling pathways associated with inflammation, potentially reducing tissue damage in chronic inflammatory diseases .

Cytotoxic and Anti-Cancer Activity

Mechanism of Action
this compound's cytotoxic effects have been investigated in various cancer cell lines. It induces apoptosis through the intrinsic and extrinsic pathways, affecting proteins such as Bcl-2 and Bax. Specifically, it has been found to impair the PI3K/AKT signaling pathway, leading to reduced cell proliferation in neuroblastoma and colon cancer cells .

Case Study: Neuroblastoma Cells
In a controlled laboratory setting, neuroblastoma cells treated with this compound exhibited a significant decrease in viability compared to untreated controls. The study reported an IC50 value indicating that this compound effectively reduces cell proliferation at micromolar concentrations .

Neuroprotective Effects

This compound has also demonstrated neuroprotective properties against oxidative stress. In vitro studies using human neuroblastoma cells showed that pre-incubation with this compound significantly attenuated cell damage induced by hydrogen peroxide (H₂O₂), suggesting its potential role as a protective agent in neurodegenerative diseases .

Q & A

Q. Validation methods :

  • Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm absence of residual alloxan or dialuric acid.
  • Structural confirmation : Characterize via FT-IR (C=O stretching at 1,720 cm⁻¹ and N-H bending at 1,550 cm⁻¹) and elemental analysis (theoretical: C 33.58%, H 2.11%, N 9.79%) .

Basic Question: How does this compound’s solubility profile impact experimental design in aqueous systems?

Answer:
this compound exhibits limited aqueous solubility (0.5017 g/L at 25°C), necessitating solvent optimization for kinetic or inhibition studies .
Methodological recommendations :

  • Use phosphate-buffered saline (PBS, pH 7.4) with sonication (30 min at 40°C) to enhance dissolution.
  • For prolonged stability, store solutions at 4°C under nitrogen to prevent decomposition into alloxan and dialuric acid .

Advanced Question: What experimental evidence supports this compound’s redox behavior, and how does this influence its role in enzymatic inhibition studies?

Answer:
this compound functions as a redox intermediate, analogous to quinhydrone, with reversible oxidation/reduction between alloxan (oxidized) and dialuric acid (reduced) . Key findings:

  • Electrochemical studies : Cathode half-cell potentials in 0.1 M H₂SO₄ show a discharge capacity of 93.2% efficiency, confirming its redox activity .
  • Enzymatic inhibition : Pre-incubation with liver glucokinase (50 µM this compound) achieves 50% inhibition (IC₅₀ = 5 ± 0 µM) via sulfhydryl group oxidation in the enzyme’s active site .

Q. Experimental design considerations :

  • Use anaerobic chambers to isolate redox effects.
  • Pair cyclic voltammetry with enzyme activity assays (e.g., NADPH-coupled spectrophotometry) to correlate redox states with inhibitory potency .

Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values for this compound’s inhibition of glucokinase?

Answer:
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) arise from methodological variations:

  • Source of enzyme : Liver vs. pancreatic β-cell glucokinase may exhibit differential sensitivity due to isoform-specific cysteine residues .
  • Incubation conditions : Pre-incubation time (0.6 ± 0.0 min for 50% inhibition) and glucose concentration (protective effect at >5 mM) significantly alter results .

Q. Resolution strategy :

  • Standardize protocols using recombinant human glucokinase (hGK) and fixed glucose concentrations (e.g., 2.5 mM).
  • Apply Michaelis-Menten kinetics with nonlinear regression to account for this compound’s time-dependent inhibition .

Advanced Question: What analytical techniques are critical for distinguishing this compound from its decomposition products in solution?

Answer:
this compound decomposes into alloxan and dialuric acid in aqueous media, requiring real-time monitoring:

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) to separate this compound (retention time: 6.2 min), alloxan (4.8 min), and dialuric acid (3.5 min) .
  • Mass spectrometry (LC-MS) : Detect molecular ions at m/z 286.16 (this compound), 142.03 (alloxan), and 144.04 (dialuric acid) for quantification .

Q. Best practices :

  • Conduct stability studies at 25°C and 37°C to establish degradation kinetics.
  • Use deuterated solvents in NMR (¹H and ¹³C) to track structural changes during decomposition .

Basic Question: What are the key spectral signatures of this compound for characterization in solid-state studies?

Answer:

  • X-ray diffraction (XRD) : Monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.8 Å, b = 12.3 Å, c = 9.1 Å .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 254°C, correlating with loss of crystalline water .

Advanced Question: How does this compound’s redox cycling contribute to oxidative stress models in cellular research?

Answer:
this compound generates reactive oxygen species (ROS) via Fenton-like reactions, making it useful in diabetes and oxidative stress models:

  • Mechanism : Redox cycling between alloxan (oxidant) and dialuric acid (reductant) produces superoxide (O₂⁻) and hydroxyl radicals (•OH) .
  • Experimental application : Treat insulinoma cells (e.g., INS-1) with 100 µM this compound + 10 µM Fe³⁺ to induce apoptosis (measured via caspase-3 activation) .

Controls : Include catalase (1,000 U/mL) or N-acetylcysteine (5 mM) to confirm ROS-mediated effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alloxantin
Reactant of Route 2
Alloxantin

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